molecular formula C9H9ClFNO2S B14185701 1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene CAS No. 922511-13-5

1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene

Cat. No.: B14185701
CAS No.: 922511-13-5
M. Wt: 249.69 g/mol
InChI Key: IQJZITWRQLKORH-UHFFFAOYSA-N
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Description

1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a fluorine atom, a nitro group, and a chloropropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 4-fluorobenzene to introduce the nitro group. This is followed by the introduction of the chloropropylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as sulfuric acid or aluminum chloride to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropropylsulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloropropylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Chloropropyl)sulfanyl]-4-fluorobenzene: Lacks the nitro group, making it less reactive in redox reactions.

    1-[(3-Chloropropyl)sulfanyl]-2-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with targets.

    4-Fluoro-2-nitrobenzene: Lacks the chloropropylsulfanyl group, limiting its applications in substitution reactions.

Uniqueness

1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both the nitro and chloropropylsulfanyl groups allows for a wide range of modifications and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

922511-13-5

Molecular Formula

C9H9ClFNO2S

Molecular Weight

249.69 g/mol

IUPAC Name

1-(3-chloropropylsulfanyl)-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C9H9ClFNO2S/c10-4-1-5-15-9-3-2-7(11)6-8(9)12(13)14/h2-3,6H,1,4-5H2

InChI Key

IQJZITWRQLKORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SCCCCl

Origin of Product

United States

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